N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .Scientific Research Applications
Synthesis and Structural Analysis
Crystal and Molecular Structure Analysis : The study by Viterbo, Calvino, and Serafino (1980) highlights the importance of crystal and molecular structure analysis in understanding the properties of compounds. Their research on the intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provides insights into the reaction mechanisms and structural characteristics of related compounds, emphasizing the role of single-crystal X-ray analysis in determining molecular configurations (D. Viterbo, R. Calvino, A. Serafino, 1980).
Biological Evaluations
Antimicrobial Screening : Idrees et al. (2020) synthesized a series of derivatives with benzofuran and pyrazole moieties, showcasing the application of these compounds in antimicrobial screening. Their findings demonstrate the potential of these derivatives in combating pathogenic bacteria such as S. aureus and E. coli, underscoring the relevance of novel compound synthesis in developing new antimicrobial agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020).
Anticancer Activity : Ravinaik et al. (2021) designed and synthesized benzamide derivatives starting from various precursors, evaluating their anticancer activity against multiple cancer cell lines. This study exemplifies the application of oxadiazole and benzofuran derivatives in screening for anticancer properties, offering insights into the design of potential anticancer drugs (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Development of Novel Compounds
Novel Synthesis Approaches : The creation of benzofuran-oxadiazole hybrids by Sanjeeva et al. (2021) and the exploration of their antimicrobial activity highlight innovative approaches to compound synthesis. These studies demonstrate the versatility of oxadiazole derivatives in generating new compounds with potential therapeutic applications, contributing to the broader field of medicinal chemistry (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).
Mechanism of Action
Target of Action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity . Others have been developed and utilized as anticancer agents .
Biochemical Pathways
The biochemical pathways affected by benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may affect pathways related to cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may induce apoptosis in cancer cells .
Future Directions
Properties
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIYKDJQIUKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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